

# 3-(4-Hydroxyphenyl)propan-2-one CAS number and molecular weight

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Compound of Interest

Compound Name: 3-(4-Hydroxyphenyl)propan-2-one

Cat. No.: B173857

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# An In-Depth Technical Guide to 3-(4-Hydroxyphenyl)propan-2-one

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

This technical guide provides a comprehensive overview of **3-(4-Hydroxyphenyl)propan-2-one**, a molecule of interest in pharmaceutical and cosmetic research. It details the chemical and physical properties, including its Chemical Abstracts Service (CAS) number and molecular weight. This document outlines detailed experimental protocols for its synthesis, purification, and analysis. Furthermore, it explores its biological relevance as a metabolite of amphetamine and its potential antioxidant and anti-inflammatory activities, including its putative role in the NF-κB signaling pathway.

## **Chemical and Physical Properties**

**3-(4-Hydroxyphenyl)propan-2-one**, more systematically named 1-(4-hydroxyphenyl)propan-2-one and commonly known as 4-hydroxyphenylacetone or p-hydroxyphenylacetone, is a phenolic ketone.[1] It serves as a key intermediate in the synthesis of various pharmaceuticals and is noted for its potential antioxidant properties.[2]

Table 1: Physicochemical Properties of 3-(4-Hydroxyphenyl)propan-2-one



Property	Value	Reference(s)
CAS Number	770-39-8	[1]
Molecular Formula	C <sub>9</sub> H <sub>10</sub> O <sub>2</sub>	[3]
Molecular Weight	150.17 g/mol	[3]
IUPAC Name	1-(4-hydroxyphenyl)propan-2- one	[3]
Appearance	Colorless to pale yellow liquid or solid	[4]
Melting Point	40-42 °C	[5]
Boiling Point	177 °C @ 11 mmHg	[5]
Solubility	Soluble in methanol and other organic solvents; low solubility in water.	[6]

# Experimental Protocols Synthesis

A common method for the synthesis of **3-(4-Hydroxyphenyl)propan-2-one** involves the demethylation of 4-methoxyphenylacetone.[7]

Protocol: Synthesis from 4-Methoxyphenylacetone[7]

- Reaction Setup: Heat 48% hydrobromic acid (250 mL) to approximately 120°C in a roundbottom flask equipped with a reflux condenser.
- Addition of Reactant: Add 9.85 g of 4-methoxyphenylacetone dropwise over a period of two minutes with stirring.
- Reaction: Maintain the reaction mixture at 120°C for 15 minutes.
- Quenching: Cool the reaction mixture to 30°C and dilute with 500 mL of distilled water.



- Extraction: Extract the aqueous mixture twice with 250 mL portions of diethyl ether.
- Washing and Drying: Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
- Solvent Removal: Remove the solvent in vacuo to yield the crude product as an oil.

#### **Purification**

The crude product from the synthesis can be purified by column chromatography.[7] A general purification protocol for a similar compound, 4-hydroxyacetophenone, involves recrystallization. [8]

Protocol: Purification by Column Chromatography[7]

- Column Preparation: Prepare a silica gel column using a suitable solvent system, such as 40% ethyl acetate in hexane.
- Loading: Dissolve the crude oil in a minimal amount of the eluent and load it onto the column.
- Elution: Elute the column with the prepared solvent system.
- Fraction Collection: Collect fractions and monitor by thin-layer chromatography (TLC).
- Solvent Evaporation: Combine the pure fractions and remove the solvent in vacuo to yield the purified product.

#### **Analytical Methods**

Standard analytical techniques for the characterization of **3-(4-Hydroxyphenyl)propan-2-one** include Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).[3][9]

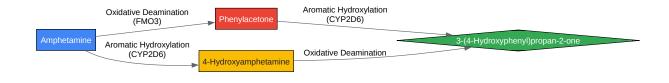
Table 2: Analytical Methods for 3-(4-Hydroxyphenyl)propan-2-one



Method	Description
<sup>1</sup> H NMR	Provides information on the proton environment in the molecule. Spectral data is available in public databases.[9]
<sup>13</sup> C NMR	Provides information on the carbon skeleton of the molecule. Spectral data is available in public databases.[3]
GC-MS	Used for separation and identification based on mass-to-charge ratio. Derivatization may be required to improve volatility.[3][10]

# Biological Significance and Activity Metabolism of Amphetamine

**3-(4-Hydroxyphenyl)propan-2-one** is a known human metabolite of amphetamine.[1] The metabolic pathway involves enzymes from the Cytochrome P450 (CYP) family, particularly CYP2D6, which is responsible for the aromatic hydroxylation of amphetamine to 4-hydroxyamphetamine.[11][12] Further metabolism can lead to the formation of 4-hydroxyphenylacetone.



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Figure 1. Metabolic pathway of amphetamine to 3-(4-Hydroxyphenyl)propan-2-one.

## **Antioxidant Activity**

#### Foundational & Exploratory



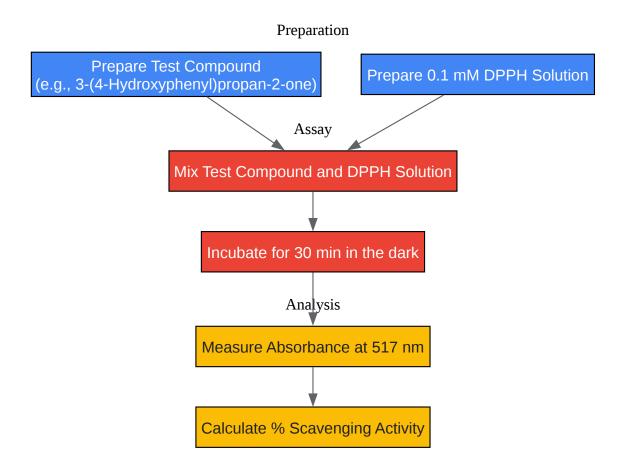


The phenolic hydroxyl group in **3-(4-Hydroxyphenyl)propan-2-one** suggests potential antioxidant activity. This can be evaluated using various in vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.[13]

Protocol: DPPH Radical Scavenging Assay (General)[13][14]

- Reagent Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol). Prepare a 0.1 mM solution of DPPH in the same solvent.
- Assay Setup: In a 96-well plate, add varying concentrations of the test compound to the wells.
- Reaction Initiation: Add the DPPH solution to each well. A control well should contain only the solvent and DPPH solution.
- Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
- Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
- Calculation: Calculate the percentage of radical scavenging activity using the formula: %
   Scavenging = [(Absorbance of Control Absorbance of Sample) / Absorbance of Control] x
   100.





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Figure 2. General workflow for the DPPH antioxidant assay.

### Anti-inflammatory Activity and NF-kB Signaling

Chronic inflammation is linked to the pathogenesis of numerous diseases. The NF-kB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a key regulator of inflammation.[15] The anti-inflammatory potential of compounds like **3-(4-**

**Hydroxyphenyl)propan-2-one** can be assessed by their ability to modulate this pathway. A common method involves stimulating macrophage cells with lipopolysaccharide (LPS) and measuring the production of pro-inflammatory mediators like nitric oxide (NO) and cytokines (e.g., TNF-α, IL-6).[16]

#### Foundational & Exploratory

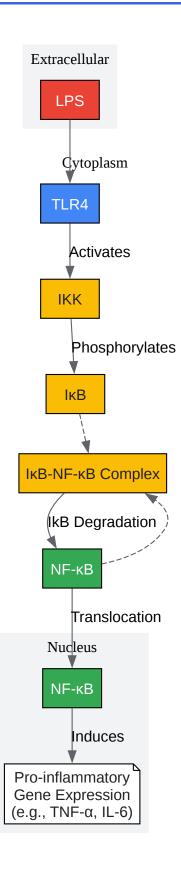




Protocol: In Vitro Anti-inflammatory Assay in Macrophages (General)[16]

- Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in appropriate media.
- Cell Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.
- Inflammatory Stimulation: Induce an inflammatory response by adding LPS (e.g., 1 μg/mL) to the cell culture and incubate for 24 hours.
- Supernatant Collection: Collect the cell culture supernatant to measure cytokine levels.
- NO Measurement: Measure the amount of nitric oxide in the supernatant using the Griess reagent.
- Cytokine Quantification: Quantify the levels of TNF-α and IL-6 in the supernatant using ELISA kits.
- Cell Viability: Assess the cytotoxicity of the compound on the cells using an MTT assay to ensure that the observed effects are not due to cell death.





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Figure 3. Simplified diagram of the LPS-induced NF-kB signaling pathway.



#### Conclusion

**3-(4-Hydroxyphenyl)propan-2-one** is a compound with established physicochemical properties and a significant role as a metabolite in human drug metabolism. Its chemical structure suggests potential for antioxidant and anti-inflammatory activities, making it a person of interest for further investigation in drug discovery and development. The experimental protocols and biological pathways detailed in this guide provide a solid foundation for researchers and scientists to explore the therapeutic potential of this molecule. Further studies are warranted to fully elucidate its mechanisms of action and to evaluate its efficacy and safety in preclinical and clinical settings.

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